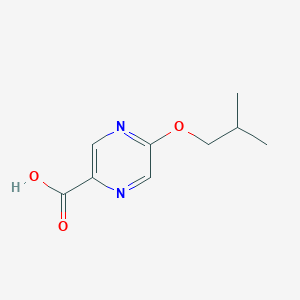

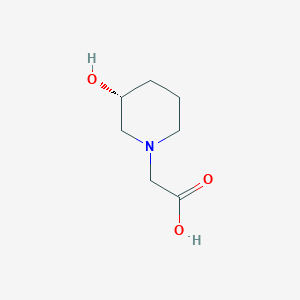

5-(2-Methylpropoxy)pyrazine-2-carboxylic acid

Overview

Description

5-Methyl-2-pyrazinecarboxylic acid is a pyrazine derivative . It’s an intermediate of the lipid-lowering drug amoximus .

Synthesis Analysis

5-Methylpyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .Molecular Structure Analysis

The molecular formula of 5-Methyl-2-pyrazinecarboxylic acid is C6H6N2O2 . Its average mass is 138.124 Da and its monoisotopic mass is 138.042923 Da .Chemical Reactions Analysis

Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazine carboxylic acid (MPCA) have been studied .Physical And Chemical Properties Analysis

The melting point of 5-Methyl-2-pyrazinecarboxylic acid is 167-171 °C (lit.) . It’s soluble in DMSO and slightly soluble in methanol .Scientific Research Applications

Pyrazines in Food Science

Pyrazines, including derivatives like 5-(2-Methylpropoxy)pyrazine-2-carboxylic acid, are noted for their contribution to the flavor profile of foods through the Maillard reaction. Control strategies for pyrazines generation include utilizing new reactants and modifying reaction conditions, which can enhance desired flavors or suppress unwanted ones in food processing. The formation of pyrazines can be promoted using ammonia released from amino sources or by incorporating peptides in the Maillard reaction systems, which often results in a higher content and variety of pyrazines. Emerging technologies such as ultrasound have also been applied to promote the formation of pyrazines in food products, showcasing the potential for targeted flavor development in the industry (Yu et al., 2021).

Pyrazine Derivatives in Pharmacology

The pharmacological landscape recognizes various pyrazine derivatives for their broad spectrum of activities, including antimycobacterial, antibacterial, antifungal, and anticancer properties, among others. These derivatives have been synthesized and evaluated, highlighting their significance in drug development. Some pyrazine derivatives have made their way into clinical use, suggesting a promising future for further pharmaceutical applications. Notably, pyrazine compounds have been identified as inhibitors of protein kinases and β-secretase, showing potential for treating conditions such as Alzheimer’s disease (Doležal & Zítko, 2015).

Pyrazine Derivatives in Organic Synthesis

Pyrazine derivatives are pivotal in organic chemistry, serving as building blocks for synthesizing biologically active compounds. Their versatility in synthetic applicability and biological activity makes them crucial for medicinal chemistry. Pyrazole carboxylic acid derivatives, a class including compounds similar to this compound, demonstrate a wide range of biological activities such as antimicrobial, anticancer, and antidepressant effects. This mini-review emphasizes the synthesis of these derivatives and their biological applications, providing insight into their importance in drug discovery and development (Cetin, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2-methylpropoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUUVFOJQCUTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)

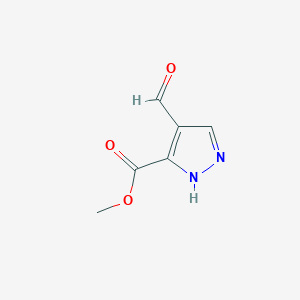

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)

![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)

![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)